荧光素炔基氨基-ATP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

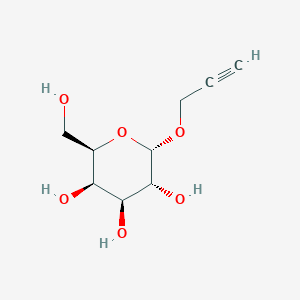

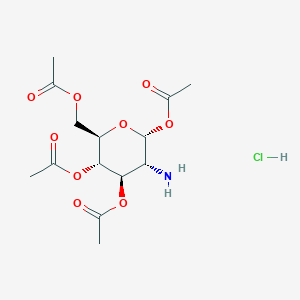

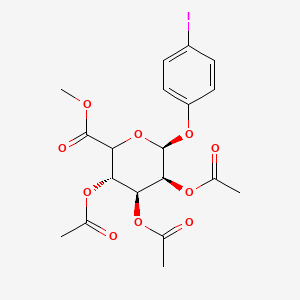

Fluorescein Alkynylamino-ATP is a fluorescent nucleotide analog used primarily in molecular biology for the detection of DNA. This compound is labeled with fluorescein, a dye that emits a bright green fluorescence when exposed to light, making it highly useful in various fluorescence-based assays and imaging techniques .

科学研究应用

Fluorescein Alkynylamino-ATP has a wide range of applications in scientific research:

Chemistry: Used in fluorescence-based assays to study enzyme kinetics and nucleotide interactions.

Biology: Employed in DNA sequencing, labeling, and imaging to visualize nucleic acids in cells and tissues.

Medicine: Utilized in diagnostic assays to detect specific DNA sequences or mutations.

Industry: Applied in quality control processes to ensure the integrity of DNA samples and reagents

作用机制

- Its role is to serve as a fluorescent analog of ATP, allowing researchers to track ATP levels and study cellular energy status .

- It can be exchanged with endogenous ATP within cells, enabling the study of ATP synthesis, degradation, and transport processes .

- By labeling primers with this compound, automated DNA sequencing strategies can be developed, providing sequence data similar to conventionally labeled primers .

- Impact on Bioavailability : Its fluorescent properties aid in visualization during angiography and diagnostic procedures .

- Molecular and Cellular Effects :

- Environmental Factors :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Fluorescein Alkynylamino-ATP plays a crucial role in biochemical reactions, particularly in the detection and analysis of DNA and RNA. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in terminal transferase-catalyzed labeling of DNA sequencing primers . Terminal deoxynucleotidyl transferase adds a single fluorescent ribonucleotide to the 3’ terminus of DNA sequencing primers, creating primers suitable for automated DNA sequence analysis . The interaction between Fluorescein Alkynylamino-ATP and terminal transferase is highly specific, allowing for precise labeling and detection of nucleic acids.

Cellular Effects

Fluorescein Alkynylamino-ATP influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it is used to measure ATP concentrations in live human cells, providing insights into cellular energy metabolism . The fluorescent properties of Fluorescein Alkynylamino-ATP allow researchers to visualize ATP levels in real-time, aiding in the study of energy metabolism and its regulation within cells . This compound’s ability to track ATP levels makes it a valuable tool for understanding cellular energy dynamics and identifying potential metabolic dysfunctions.

Molecular Mechanism

At the molecular level, Fluorescein Alkynylamino-ATP exerts its effects through specific binding interactions with biomolecules. For example, it binds to nucleotide-binding sites on transport ATPases, influencing their activity . This binding interaction can either activate or inhibit the ATPase, depending on the specific context and conditions. Additionally, Fluorescein Alkynylamino-ATP is incorporated into DNA by terminal transferase, allowing for the fluorescent labeling of DNA sequences . These molecular interactions highlight the versatility of Fluorescein Alkynylamino-ATP in various biochemical applications.

Temporal Effects in Laboratory Settings

The stability and degradation of Fluorescein Alkynylamino-ATP over time are critical factors in its effectiveness as a biochemical tool. In laboratory settings, the compound’s fluorescent properties remain stable under appropriate storage conditions, ensuring consistent performance in experiments . Prolonged exposure to light or suboptimal storage conditions can lead to degradation and reduced fluorescence intensity. Long-term studies have shown that Fluorescein Alkynylamino-ATP maintains its functionality in both in vitro and in vivo settings, making it a reliable tool for extended research applications .

Dosage Effects in Animal Models

The effects of Fluorescein Alkynylamino-ATP vary with different dosages in animal models. At lower doses, the compound effectively labels and tracks biochemical processes without causing significant adverse effects . At higher doses, potential toxic effects may arise, including disruptions in cellular metabolism and function. It is essential to determine the optimal dosage for each specific application to minimize adverse effects while maximizing the compound’s utility in research .

Metabolic Pathways

Fluorescein Alkynylamino-ATP is involved in several metabolic pathways, primarily related to nucleotide metabolism. It interacts with enzymes such as terminal transferase and ATPases, influencing their activity and, consequently, the overall metabolic flux . The incorporation of Fluorescein Alkynylamino-ATP into DNA and RNA allows researchers to study the dynamics of nucleotide metabolism and its regulation within cells . This compound’s role in metabolic pathways provides valuable insights into cellular energy homeostasis and nucleotide turnover.

Transport and Distribution

Within cells and tissues, Fluorescein Alkynylamino-ATP is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, ensuring effective labeling and detection of biochemical processes . The distribution of Fluorescein Alkynylamino-ATP within cells is influenced by its binding affinity to nucleotide-binding sites on various proteins, including ATPases . This targeted distribution enhances the compound’s utility in studying cellular and molecular mechanisms.

Subcellular Localization

Fluorescein Alkynylamino-ATP exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus for DNA labeling or to mitochondria for studying ATP dynamics . This precise subcellular localization allows researchers to investigate specific biochemical processes within distinct cellular regions, providing a deeper understanding of cellular function and regulation.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein Alkynylamino-ATP involves the conjugation of fluorescein to an ATP molecule via an alkynylamino linker. The process typically includes the following steps:

Activation of Fluorescein: Fluorescein is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

Conjugation with Alkynylamino Linker: The activated fluorescein is then reacted with an alkynylamino linker to form a fluorescein-alkynylamino intermediate.

Attachment to ATP: The fluorescein-alkynylamino intermediate is finally conjugated to ATP under mild conditions to yield Fluorescein Alkynylamino-ATP.

Industrial Production Methods: Industrial production of Fluorescein Alkynylamino-ATP follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .

化学反应分析

Types of Reactions: Fluorescein Alkynylamino-ATP primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in:

Oxidation: Under specific conditions, the fluorescein moiety can undergo oxidation, altering its fluorescence properties.

Reduction: The compound can be reduced, although this is less common in typical applications.

Substitution: The alkynylamino linker allows for further functionalization through click chemistry reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with azides yield triazole-linked derivatives .

相似化合物的比较

Fluorescein-UTP: Another fluorescent nucleotide analog used for similar applications but with uridine instead of adenosine.

Fluorescein-CTP: Similar to Fluorescein Alkynylamino-ATP but with cytidine.

Fluorescein-GTP: A guanosine analog with fluorescein labeling.

Uniqueness: Fluorescein Alkynylamino-ATP is unique due to its alkynylamino linker, which allows for further functionalization through click chemistry. This feature provides greater flexibility in experimental design and applications compared to other fluorescent nucleotide analogs .

属性

IUPAC Name |

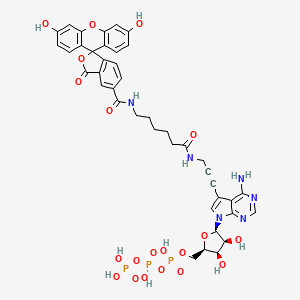

[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFIASPKHCGSRA-JLRXDUNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N6O20P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1030.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。